Benzamidine hydrochloride monohydrate

Übersicht

Beschreibung

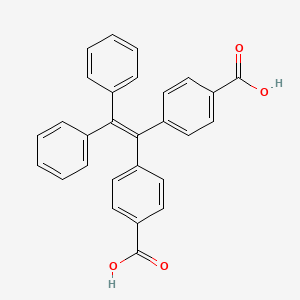

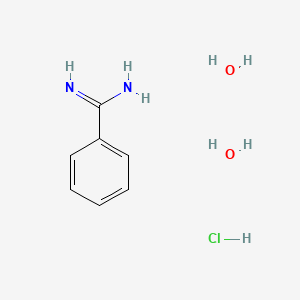

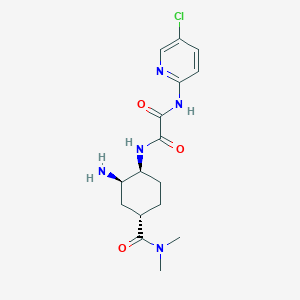

Benzamidine hydrochloride monohydrate is a useful research compound. Its molecular formula is C7H13ClN2O2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzamidine hydrochloride monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamidine hydrochloride monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds : It is used in the synthesis of ethyl 2,5-disubstituted pyrimidine-4-carboxylates, contributing to the synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones (Rosa et al., 2008).

Enhancing Hemocompatibility of Biomaterials : Benzamidine hydrochloride monohydrate enhances the hemocompatibility characteristics of polymeric biomaterials, decreasing coagulation activation and complement system activity (Gouzy et al., 2004).

One-Pot Synthesis of Benzimidazoles : It is involved in the one-pot synthesis of benzimidazoles through a Chan-Lam-Evans N-arylation and C-H activation/C-N bond-forming process (Li et al., 2012).

Genotoxic Activity : Benzamidine hydrochloride monohydrate's derivative, benzamidoxime, induces DNA single-strand breaks and DNA amplification in rat hepatocytes and SV40-transformed hamster cells (Clement et al., 1988).

Inhibition of Proteolytic Enzymes : Benzamidine derivatives are strong inhibitors of proteolytic enzymes like trypsin, plasmin, and thrombin, displaying anticoagulant and antifibrinolytic effects (Markwardt et al., 1968).

Inhibition of Tumor Cell Growth : These derivatives also inhibit proteinase activity and cell proliferation in various human tumor and non-tumorigenic cell lines, as well as in normal primary fibroblasts (Nastruzzi et al., 2005).

Main Group Chemistry : N-silylated benzamidines are useful precursors in main group chemistry for the preparation of inorganic heterocycles and transition metal halide complexes (Edelmann, 1994).

Trypsin Inhibition : It acts as a competitive inhibitor of trypsin due to its binding in a hydrophobic slit between the anionic and catalytic sites (Mares-Guia et al., 1967).

Glucagon Degradation Protection : Benzamidine protects against glucagon degradation in human plasma, proving as effective as Trasylol at a fraction of the cost (Ensinck et al., 1972).

Oral Bioavailability Improvement : N,N'-dihydroxybenzamidine improves the oral bioavailability of drugs containing amidine functions by about 91% in vivo (Reeh et al., 2007).

Plasmin Inhibition : It is a reversible inhibitor of plasmin and is used clinically to treat hyperfibrinolysis-associated bleeding events (Chakravarthula et al., 2022).

Anticoagulant Drug Development : Benzamidine-based inhibitors of thrombin and factor Xa are explored as orally bioavailable anticoagulant drugs in thromboembolic disorders and for the prevention of venous and arterial thrombosis (Nar et al., 2001).

FDA Approved for Infections : It competitively binds to plasmin's active site and is FDA approved for the treatment of infections (Chakravarthula et al., 2020).

Formation of Ionic Species : Chloride attack on benzamidine hydrochloride monohydrate leads to the formation of ionic species, like Sn(IV) species, from organotin precursors (Assumpção et al., 2007).

Oxidative Cross-Coupling : It is used in I2-catalyzed oxidative cross-coupling of methyl ketones and benzamidines hydrochloride to construct α-ketoimides under metal-free and peroxide-free conditions (Wu et al., 2014).

Eigenschaften

IUPAC Name |

benzenecarboximidamide;dihydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.ClH.2H2O/c8-7(9)6-4-2-1-3-5-6;;;/h1-5H,(H3,8,9);1H;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFQVQFKGHFOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N.O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidamide hydrochloride dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B8180941.png)

![6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-dicarboxaldehyde](/img/structure/B8181002.png)

![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8181031.png)

![4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8181037.png)

![1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d']bis([1,2,3]triazole)](/img/structure/B8181048.png)